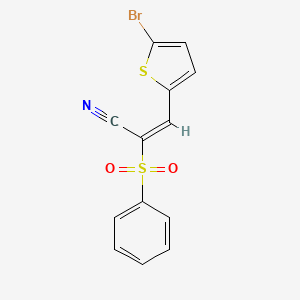

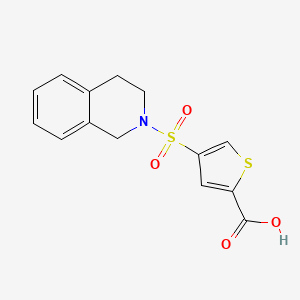

![molecular formula C20H28N4O2 B4629734 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves multi-step chemical reactions starting from basic precursors to the formation of the desired compound. A typical synthesis pathway may start with the preparation of a core structure, such as an oxadiazole, followed by various substitution reactions to introduce different functional groups. For example, the synthesis of novel bi-heterocycles as potent urease inhibitors involves S-substitution and further reactions with electrophiles to introduce propanamide groups (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. These techniques provide information about the chemical environment of atoms within the molecule, the presence of specific functional groups, and the overall molecular geometry. For instance, the study by Abbasi et al. (2020) used these methods to confirm the structures of synthesized bi-heterocyclic propanamides.

Chemical Reactions and Properties

Chemical reactions involving related compounds often aim to explore their reactivity under different conditions, synthesizing derivatives, or understanding their behavior in biological systems. For example, related research might investigate the nucleophilic substitution reactions to introduce various electrophiles and study the resultant compounds' biological activity. The synthesis of new antibacterial agents encompassing tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities demonstrates such an approach, revealing potent antibacterial agents (Sattar et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications of a compound. These properties can affect the compound's usability in formulations, its stability, and its behavior under different environmental conditions. Although specific details for the mentioned compound are not available, related studies often include such analyses to provide a comprehensive understanding of new chemical entities.

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity, stability, and interaction with biological targets, are essential for their potential applications. For example, the urease inhibitory potential and cytotoxicity of synthesized bi-heterocycles are evaluated through in vitro assays and molecular docking studies, demonstrating their promise as less cytotoxic agents with significant biological activity (Abbasi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Pathways : The chemical compound is related to the family of 1,3,4-oxadiazoles, which can be synthesized through various methods. Elnagdi et al. (1988) described the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which could be a precursor in synthesizing similar compounds (Elnagdi et al., 1988).

Biological and Pharmacological Activities

- Anticancer Potential : Research by Alam et al. (2016) investigated novel pyrazole derivatives, which include compounds with a 1,3,4-oxadiazole moiety, for their cytotoxicity and inhibitory activity against topoisomerase IIα, a target in cancer therapy (Alam et al., 2016).

- Antibacterial Applications : Tumosienė et al. (2012) synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity, highlighting the potential use of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).

- Urease Inhibition : Nazir et al. (2018) explored novel indole-based hybrid oxadiazole scaffolds with potential as urease inhibitors, an enzyme target for certain medical conditions (Nazir et al., 2018).

Chemical Modifications and Derivatives

- Structural Variations : Research by Abbasi et al. (2020) on bi-heterocyclic propanamides, which include 1,3,4-oxadiazole structures, emphasizes the importance of chemical modifications in enhancing biological activity (Abbasi et al., 2020).

- Synthetic Approaches : The study by Song et al. (2017) on 1,3,4-oxadiazole thioether derivatives provides insights into different synthetic approaches that can be employed for such compounds, which could be relevant to the synthesis of the compound (Song et al., 2017).

Therapeutic Applications

- Antiepileptic Activity : Research by Rajak et al. (2013) on novel limonene and citral-based 1,3,4-oxadiazoles highlighted their potential antiepileptic activity, demonstrating the therapeutic versatility of oxadiazole derivatives (Rajak et al., 2013).

Eigenschaften

IUPAC Name |

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c25-18(22-14-12-17-7-4-13-21-15-17)9-11-20-24-23-19(26-20)10-8-16-5-2-1-3-6-16/h4,7,13,15-16H,1-3,5-6,8-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSGKWDGMRAJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN=C(O2)CCC(=O)NCCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-ylethyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)

![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)